2-Chloro-3-phenylprop-2-enamide
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Overview
Description
2-Chloro-3-phenylprop-2-enamide is an organic compound with the molecular formula C9H8ClNO. It is a member of the cinnamamide family, characterized by the presence of a phenyl group attached to a prop-2-enamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-phenylprop-2-enamide can be achieved through several methods. One common approach involves the electrophilic activation of amides. For instance, a novel one-step N-dehydrogenation of amides to enamides employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . This method is characterized by its simplicity and broad substrate scope.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylprop-2-enamides.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Medicine: Due to its anti-inflammatory properties, it is being explored as a potential therapeutic agent for treating inflammatory diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets transcription factors such as NF-κB, which play a crucial role in the inflammatory response.
Pathways Involved: By inhibiting NF-κB activation, this compound reduces the production of pro-inflammatory cytokines like TNF-α, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
2-Chloro-3-phenylprop-2-enamide can be compared with other similar compounds in the cinnamamide family:
Similar Compounds: (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide, and (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide.
Uniqueness: The presence of the chloro group in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other cinnamamide derivatives.
Properties
CAS No. |
74305-85-4 |
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Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
2-chloro-3-phenylprop-2-enamide |
InChI |
InChI=1S/C9H8ClNO/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12) |
InChI Key |
CBUADRLVGGSMNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)N)Cl |
Origin of Product |
United States |
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